Methyl({[1-methyl-2-(1-methyl-1H-pyrazol-5-yl)piperidin-3-yl]methyl})amine
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Overview
Description
Methyl({[1-methyl-2-(1-methyl-1H-pyrazol-5-yl)piperidin-3-yl]methyl})amine is a complex organic compound that features a pyrazole ring and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl({[1-methyl-2-(1-methyl-1H-pyrazol-5-yl)piperidin-3-yl]methyl})amine typically involves multi-step organic reactions. One common method involves the alkylation of a piperidine derivative with a pyrazole derivative under controlled conditions. The reaction may require the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is typically carried out in an organic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity of the compound .
Chemical Reactions Analysis
Types of Reactions
Methyl({[1-methyl-2-(1-methyl-1H-pyrazol-5-yl)piperidin-3-yl]methyl})amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF or THF.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Methyl({[1-methyl-2-(1-methyl-1H-pyrazol-5-yl)piperidin-3-yl]methyl})amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of Methyl({[1-methyl-2-(1-methyl-1H-pyrazol-5-yl)piperidin-3-yl]methyl})amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1-Methyl-1H-pyrazol-5-ylamine: Shares the pyrazole ring structure but lacks the piperidine moiety.
1-(3-Methyl-1-phenyl-5-pyrazolyl)piperazine: Contains a similar pyrazole ring but with a piperazine instead of a piperidine ring.
Uniqueness
Methyl({[1-methyl-2-(1-methyl-1H-pyrazol-5-yl)piperidin-3-yl]methyl})amine is unique due to its specific combination of a pyrazole ring and a piperidine ring, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C12H22N4 |
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Molecular Weight |
222.33 g/mol |
IUPAC Name |
N-methyl-1-[1-methyl-2-(2-methylpyrazol-3-yl)piperidin-3-yl]methanamine |
InChI |
InChI=1S/C12H22N4/c1-13-9-10-5-4-8-15(2)12(10)11-6-7-14-16(11)3/h6-7,10,12-13H,4-5,8-9H2,1-3H3 |
InChI Key |
YOCQJDXLPANCBZ-UHFFFAOYSA-N |
Canonical SMILES |
CNCC1CCCN(C1C2=CC=NN2C)C |
Origin of Product |
United States |
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